N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide
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Overview
Description
N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide is a member of benzamides.
Scientific Research Applications
Synthesis and Chemical Properties
N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide is involved in various synthesis and chemical reaction studies. It has been used in the synthesis of a series of novel compounds with potential pharmacological properties. For instance, it has played a role in the creation of N-(Substituted phenyl)-2,5-dihydro-2-oxo-4-[(substituted phenyl) amino]-3-furancarboxamide derivatives, which have demonstrated anti-allergic activity. This process involves a novel rearrangement of related furancarboxylic acids to furanone amides (Mack, Georgiev, Decory, & Radov, 1987). Another study focused on the reaction of 2-amino-4,5-dihydro-3-furancarboxamides with amines, leading to the synthesis of 3-diaminomethylene-4,5-dihydro-2(3H )-furanones (Yamagata, Okabe, Yamazaki, & Tagawa, 2002).
Pharmacological Research
This compound has been part of pharmacological research, particularly in exploring its spasmolytic properties. A study highlighted the preparation of 3-diethylamino-2,2-(dimethyl)propyl 5-substituted phenyl-2-furancarboxylates, including a compound with the 5-(4-nitrophenyl) group, showing significant in vitro activity as gastrointestinal tract smooth muscle spasmolytic agents (Burch, White, Wright, & Goldenberg, 1980).
Application in Analytical Chemistry
In the field of analytical chemistry, this compound has been used to develop sensors and detection methods. A study described a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group for the discriminative detection of Cd2+ and CN− ions. This chemosensor has applications in environmental monitoring and bio-imaging in live cells and zebrafish larvae (Ravichandiran et al., 2020).
Properties
Molecular Formula |
C18H13N3O5 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-[3-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H13N3O5/c22-17(12-6-8-15(9-7-12)21(24)25)19-13-3-1-4-14(11-13)20-18(23)16-5-2-10-26-16/h1-11H,(H,19,22)(H,20,23) |
InChI Key |
GZNCMWBKSPZEFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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